molecular formula C8H8N2O2 B1290533 5-Amino-3-methyl-1,3-benzoxazol-2(3H)-one CAS No. 99584-09-5

5-Amino-3-methyl-1,3-benzoxazol-2(3H)-one

Cat. No.: B1290533
CAS No.: 99584-09-5
M. Wt: 164.16 g/mol
InChI Key: JQPPHIWSRUYRAL-UHFFFAOYSA-N
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Description

5-Amino-3-methyl-1,3-benzoxazol-2(3H)-one is an organic compound belonging to the benzoxazole family Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring This particular compound is characterized by the presence of an amino group at the 5-position and a methyl group at the 3-position of the benzoxazole ring

Scientific Research Applications

5-Amino-3-methyl-1,3-benzoxazol-2(3H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its derivatives are studied for their potential as ligands in coordination chemistry.

    Biology: The compound and its derivatives are investigated for their biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate. Its derivatives are evaluated for their therapeutic potential in treating various diseases.

    Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-3-methyl-1,3-benzoxazol-2(3H)-one can be achieved through several synthetic routes. One common method involves the cyclization of 2-amino-4-methylphenol with cyanogen bromide. The reaction typically proceeds under basic conditions, using a base such as sodium hydroxide or potassium carbonate. The reaction mixture is heated to facilitate the cyclization process, resulting in the formation of the benzoxazole ring.

Another method involves the reaction of 2-amino-4-methylphenol with phosgene or triphosgene, followed by cyclization under acidic conditions. This method requires careful handling of phosgene due to its toxicity.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and safety considerations. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

5-Amino-3-methyl-1,3-benzoxazol-2(3H)-one undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used. The reactions are usually performed in anhydrous solvents.

    Substitution: Nucleophilic substitution reactions often involve reagents such as alkyl halides or acyl chlorides. The reactions are carried out under basic conditions to facilitate the nucleophilic attack.

Major Products Formed

    Oxidation: Nitro derivatives of this compound.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives, depending on the nature of the nucleophile.

Mechanism of Action

The mechanism of action of 5-Amino-3-methyl-1,3-benzoxazol-2(3H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The exact pathways involved can vary depending on the specific derivative and its intended use. For example, in antimicrobial applications, it may inhibit the growth of microorganisms by interfering with essential biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    5-Amino-2-methyl-1,3-benzoxazol-2(3H)-one: Similar structure but with a different substitution pattern.

    5-Amino-3-ethyl-1,3-benzoxazol-2(3H)-one: Similar structure with an ethyl group instead of a methyl group.

    5-Amino-3-methyl-1,3-benzothiazol-2(3H)-one: Contains a sulfur atom in place of the oxygen atom in the benzoxazole ring.

Uniqueness

5-Amino-3-methyl-1,3-benzoxazol-2(3H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its amino and methyl groups influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.

Properties

IUPAC Name

5-amino-3-methyl-1,3-benzoxazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2/c1-10-6-4-5(9)2-3-7(6)12-8(10)11/h2-4H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQPPHIWSRUYRAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)N)OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60634587
Record name 5-Amino-3-methyl-1,3-benzoxazol-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60634587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99584-09-5
Record name 5-Amino-3-methyl-2(3H)-benzoxazolone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=99584-09-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Amino-3-methyl-1,3-benzoxazol-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60634587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-amino-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

3-Methyl-5-nitro-3H-benzooxazol-2-one (22.87 g) was dissolved in acetic acid (350 mL). Palladium on activated charcoal 10% (6.27 g) was added and an atmosphere of hydrogen was introduced at r.t. The mixture was stirred over night. The reaction mixture was filtered over dicalite speed plus (Acros) and the solvent was evaporated. The residue was dissolved in 2M aqueous HCl (500 mL) and stirred for 10 minutes. The resulting solution was basified with conc. aqueous NaOH (200 mL) to pH 11 and stirred for 20 minutes at r.t. The resulting precipitate was filtered off and washed with cold water. Residual water was removed by co-evaporation with toluene. The resulting solid was dried in vacuo. The title compound was obtained as a brown solid (18.72 g, 92%). MS (m/e)=165.2 [M+H+].
Quantity
22.87 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
6.27 g
Type
catalyst
Reaction Step Three
Name
Yield
92%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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